Vinyl trichloroacetate
Overview
Description
Vinyl trichloroacetate is a highly reactive vinyl ester monomer that contains three chlorine atoms and a carbonyl group . It has a molecular formula of C4H3Cl3O2 and a molar mass of 189.42 g/mol . The density of Vinyl trichloroacetate is 1.3 g/cm3, and it has a boiling point of 60°C at 1mm and a flash point greater than 80°C .
Molecular Structure Analysis
Vinyl trichloroacetate contains a total of 11 bonds; 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 aliphatic ester .Chemical Reactions Analysis
The radical copolymerization of allyl chloroacetates with vinyl acetate has been studied in the feed range from 10 to 90mol% allyl chloroacetates . The reactivity ratios for various allyl acetate derivatives bearing chlorine atom(s) were determined, and it was found that the introduction of chlorine on the acetoxy group of allyl acetate could retard the abstraction of the allylic hydrogen .Physical And Chemical Properties Analysis
Vinyl trichloroacetate has a molecular formula of C4H3Cl3O2 and a molar mass of 189.42 g/mol . It has a density of 1.3 g/cm3, a boiling point of 60°C at 1mm, and a flash point greater than 80°C .Scientific Research Applications
Synthesis Applications
Vinyl trichloroacetate plays a significant role in the synthesis of various compounds. For instance, Wang et al. (2000) developed a practical approach for converting aldehydes to vinyl dichlorides, involving trichlorocarbinol formation from aldehydes using trichloroacetic acid and sodium trichloroacetate, followed by protection and elimination reactions (Wang et al., 2000). Additionally, Hojo et al. (1976) explored the acylation of vinyl ethers and N-vinyl amides with trifluoroacetic (or trichloroacetic) anhydride, resulting in β-trifluoro- or trichloroacetylated compounds (Hojo et al., 1976).
Polymerization and Copolymerization
Vinyl trichloroacetate is involved in polymerization processes. Xia et al. (1999) described the polymerization of vinyl acetate using CCl4 as an initiator in the presence of iron complexes, leading to a wide range of molecular weights (Xia et al., 1999). Moreover, Shigetomi et al. (1992) studied the radical copolymerization of allyl chloroacetates with vinyl acetate, observing changes in copolymerization rates and molecular weights due to chlorine abstraction by a growing chain (Shigetomi et al., 1992).
Degradation and Environmental Applications
Vinyl trichloroacetate has been explored in environmental applications. For example, He et al. (2003) discovered a strictly anaerobic bacterium capable of destroying dichloroethenes and vinyl chloride as part of its energy metabolism, with implications for cleaning contaminated environments (He et al., 2003). Grassie et al. (1970) investigated the thermal degradation of vinyl chloride-vinyl acetate copolymers in solution, examining the yields of acetic and hydrochloric acids and the development of conjugation along the polymer chain (Grassie et al., 1970).
Biomedical Applications
In the biomedical field, Delplace and Nicolas (2015) discussed the potential of degradable vinyl polymers, such as those incorporating vinyl trichloroacetate, for various applications ranging from nanomedicine to microelectronics (Delplace & Nicolas, 2015).
Safety And Hazards
properties
IUPAC Name |
ethenyl 2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSFLVZBTRAEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623329 | |
Record name | Ethenyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl trichloroacetate | |
CAS RN |
7062-87-5 | |
Record name | Ethenyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.